molecular formula C17H22N2O2 B5475086 1-(4-ethylphenyl)-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone

1-(4-ethylphenyl)-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone

Cat. No.: B5475086
M. Wt: 286.37 g/mol
InChI Key: YOIKTJFIBNJJGP-UHFFFAOYSA-N
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Description

1-(4-ethylphenyl)-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidinone core, which is a five-membered lactam, substituted with an ethylphenyl group and a pyrrolidinylcarbonyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethylphenyl)-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolidinone core, followed by the introduction of the ethylphenyl and pyrrolidinylcarbonyl substituents. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethylphenyl)-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The ethylphenyl and pyrrolidinylcarbonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrrolidinone derivatives.

Scientific Research Applications

1-(4-ethylphenyl)-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone involves its interaction with molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in a chemical reaction or a biological system.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(4-ethylphenyl)-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone include other substituted pyrrolidinones and lactams with different functional groups. Examples include:

  • 1-(4-methylphenyl)-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone
  • 1-(4-ethylphenyl)-4-(1-piperidinylcarbonyl)-2-pyrrolidinone

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1-(4-ethylphenyl)-4-(pyrrolidine-1-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-2-13-5-7-15(8-6-13)19-12-14(11-16(19)20)17(21)18-9-3-4-10-18/h5-8,14H,2-4,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOIKTJFIBNJJGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49733192
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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